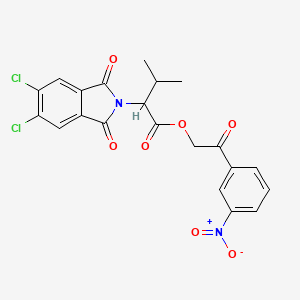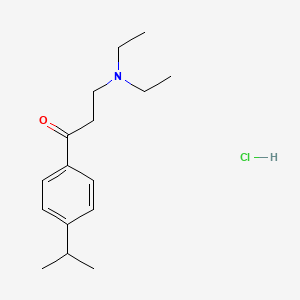![molecular formula C19H22N2O4 B4007346 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-ethoxyphenyl)acetamide involves complex reactions, including the formation of aziridine rings through reactions between carboxylic acids and derivatives with p-nitrophenyl azide, highlighting the intermolecular character of these processes. These reactions have been validated through spectroscopic techniques like IR and 1H NMR spectra (Tarabara, Bondarenko, & Kas’yan, 2009).
Molecular Structure Analysis
Studies on similar compounds have used techniques like X-ray crystallography and spectroscopic methods to elucidate the molecular structures, demonstrating the presence of intermolecular hydrogen bonds and intramolecular interactions that influence the stability and reactivity of the compounds (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical properties of related compounds showcase a variety of reactions, including Diels-Alder reactions with furan to form exo-adducts and the catalytic hydrogenation processes for synthesizing intermediates useful in the production of dyes. These reactions demonstrate the versatility and reactivity of the azatricyclo[5.2.1.02,6] core structure in synthetic chemistry (Qun-feng, 2008).
Physical Properties Analysis
The crystalline structures and physical properties of compounds in this family have been explored, revealing how different substituents and structural modifications can affect the overall properties, such as solubility and crystallinity, which are crucial for their potential applications in various fields (Trujillo-Ferrara et al., 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity of the azatricyclo[5.2.1.02,6] core with different reagents, provide insights into its potential use in synthesizing novel compounds with diverse biological activities. These properties are influenced by the nature of substituents and the molecular framework, underscoring the importance of detailed chemical property analysis for future applications (Karwowski, Seio, & Sekine, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis and structural analysis of exo Diels-Alder adducts, showcasing its role in the formation of complex molecular structures. For instance, research by Trujillo-Ferrara et al. (2004) delved into the exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan, highlighting the structural nuances and packing interactions of similar compounds through soft C-H...X interactions, forming interlinked centrosymmetric tetramers in the crystal lattice Trujillo-Ferrara et al., 2004.
Catalytic Applications
- Studies have also focused on the catalytic properties and applications of related compounds in green chemistry and synthesis processes. For example, research on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrated innovative approaches to chemical synthesis that are environmentally friendly and efficient, indicating the potential of similar compounds in catalytic processes Zhang Qun-feng, 2008.
Antimicrobial Applications
- The exploration of novel antimicrobial compounds is another area where similar compounds have been studied. A study by Shams et al. (2011) on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on similar molecular systems showcased the antimicrobial potential of these compounds against a variety of microorganisms, suggesting possible applications in medical and textile industries Shams et al., 2011.
Antioxidant Activity
- The antioxidant properties of compounds with a similar chemical structure have been investigated, revealing their potential in combating oxidative stress. For instance, research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, which could be leveraged in pharmaceutical and nutraceutical applications Chkirate et al., 2019.
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-25-14-7-5-13(6-8-14)20-15(22)10-21-18(23)16-11-3-4-12(9-11)17(16)19(21)24/h5-8,11-12,16-17H,2-4,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYYXPARCVBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
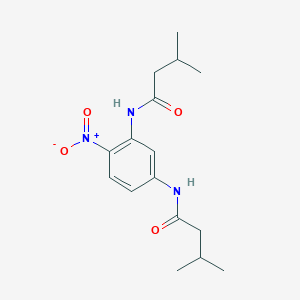
![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
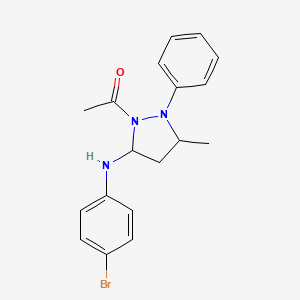
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)
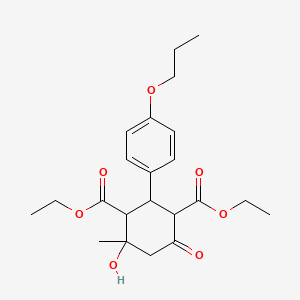
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
